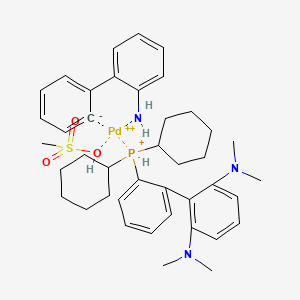

Methanesulfonato(2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Description

Chemical Structure:

This palladium(II) complex (referred to as CPhos Palladacycle Gen. 3 in commercial catalogs) features a palladium center coordinated to three key components:

- Methanesulfonato (OMs): A labile ligand that facilitates catalytic turnover.

- 2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl: A bulky, electron-rich phosphine ligand with dimethylamino substituents at the 2' and 6' positions, enhancing steric bulk and electron-donating capacity.

- 2'-Amino-1,1'-biphenyl-2-yl: A stabilizing aryl ligand that promotes oxidative addition and reductive elimination steps in cross-coupling reactions.

Molecular Formula: C₄₁H₅₄N₃O₃PPdS

Molecular Weight: ~919.6 g/mol (varies slightly depending on adducts).

Applications: Widely used in Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly for challenging substrates such as heteroaryl halides and secondary alkylzinc reagents.

Properties

Molecular Formula |

C41H56N3O3PPdS+2 |

|---|---|

Molecular Weight |

808.4 g/mol |

IUPAC Name |

[2-[2,6-bis(dimethylamino)phenyl]phenyl]-dicyclohexylphosphanium;methanesulfonic acid;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p+1 |

InChI Key |

QAUJHLYEFTZVSE-UHFFFAOYSA-O |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the coordination of palladium with the ligands 2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl and 2’-amino-1,1’-biphenyl-2-yl. The reaction is carried out under inert conditions to prevent oxidation and degradation of the sensitive ligands. Methanesulfonate acts as a counterion to balance the charge of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes substitution reactions, where the palladium center facilitates the exchange of ligands. It is also involved in oxidative addition and reductive elimination reactions, which are key steps in catalytic cycles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is widely used in scientific research due to its versatility and efficiency as a catalyst. In chemistry, it is employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

In biology and medicine, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new therapeutics.

In industry, the compound is used in the production of fine chemicals, polymers, and materials science. Its efficiency and selectivity in catalysis make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates its catalytic activity. The palladium center undergoes oxidative addition, where it inserts into a carbon-halogen bond, followed by transmetalation with an organoboron or organostannane reagent. Finally, reductive elimination occurs, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Palladacycle Precatalysts

Structural and Ligand-Based Differences

The catalytic performance of palladacycles is heavily influenced by their ligand architecture. Below is a comparative analysis of structurally related Gen. 3 and Gen. 4 palladacycles:

Table 1: Key Structural and Functional Comparisons

Performance Metrics

- Substrate Scope: The target compound (CPhos Gen. 3) achieves moderate yields (~70–85%) in couplings involving sterically hindered substrates. RuPhos Gen. 4 outperforms Gen. 3 catalysts in aryl aminations, achieving >80% yields with electron-deficient anilines due to its methylamino ligand accelerating C–N coupling. BINAP Gen. 3 excels in asymmetric reactions (e.g., enantiomeric excess >90%) but is less effective for alkyl couplings.

- Steric and Electronic Effects: The dimethylamino groups in the target compound provide strong electron donation, stabilizing the palladium center during oxidative addition. RuPhos Gen. 3’s iso-propoxy substituents increase steric hindrance, making it preferable for bulky substrates.

Research Findings and Industrial Relevance

Mechanistic Insights

Scalability Challenges

- 3), increasing cost per mole. Sensitivity to moisture and oxygen, requiring stringent handling.

Patent Landscape

- Key patents (e.g., PCT/US2013/030779) cover ligand architectures for Gen. 3/4 catalysts, emphasizing modifications to phosphine and amino groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.